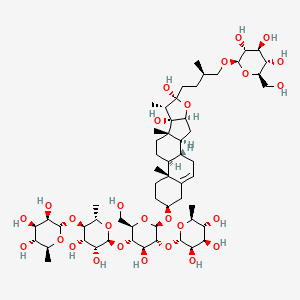![molecular formula C15H13ClF2N6 B12341992 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 2,4-dichloro-5-fluoropyrimidine as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes this compound susceptible to nucleophilic substitution reactions.
Cyclization Reactions: The formation of the pyrrolopyrimidine ring involves cyclization reactions, which are essential for constructing the core structure of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Nucleophiles: Such as amines and alcohols, which can participate in substitution reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions to form carbon-carbon bonds.
Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrrolopyrimidines with different functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential as a kinase inhibitor, which could be useful in the development of new therapeutic agents for treating diseases such as cancer.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and other advanced materials.
Biological Research: Its ability to interact with specific biological targets makes it valuable for studying cellular pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor used in the synthesis of the target compound.
2-Chloro-5-fluoropyrimidine: Another related compound with similar structural features.
Uniqueness
4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H13ClF2N6 |
|---|---|
Peso molecular |
350.75 g/mol |
Nombre IUPAC |
4-chloro-5-fluoro-7-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H13ClF2N6/c16-13-12-11(18)7-24(14(12)22-8-21-13)10-1-3-23(4-2-10)15-19-5-9(17)6-20-15/h5-8,10H,1-4H2 |
Clave InChI |
PGJLNRMFNAGQHL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C=C(C3=C2N=CN=C3Cl)F)C4=NC=C(C=N4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)

![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)
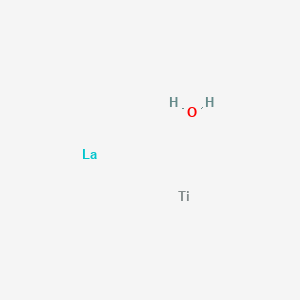

![methyl 4-[3-[(1E,3E,5E)-trideca-1,3,5-trienyl]oxiran-2-yl]butanoate](/img/structure/B12341930.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)

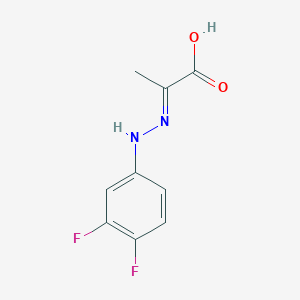
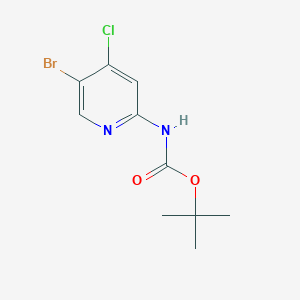
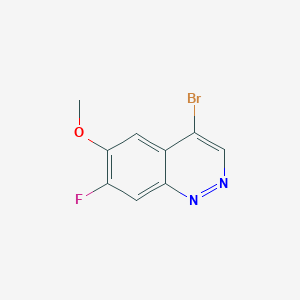
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B12341965.png)
